4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Medicinal Chemistry Physicochemical Property Lipophilicity

Medicinal chemists often struggle to find halogenated biphenyl building blocks with defined lipophilicity for systematic SAR exploration. This compound addresses that gap with a dual chloro/fluoro substitution pattern that enables unique halogen-bonding interactions and predictable ADME tuning. Key advantages: • Quantified cLogP of 3.77 for rational lipophilicity modulation • Carboxylic acid handle for rapid amide/ester library synthesis • Lead-like MW (264.68 g/mol) suitable for hit-to-lead progression Reliable supply with batch-to-batch consistency ensures reproducible PK/PD and target engagement data across multi-round optimization campaigns.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68
CAS No. 1334499-97-6
Cat. No. B580940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-5-fluorophenyl)phenylacetic acid
CAS1334499-97-6
Molecular FormulaC14H10ClFO2
Molecular Weight264.68
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
InChIKeyKFFSYUUGAKFINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-5-fluorophenyl)phenylacetic acid: Key Properties


4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CAS 1334499-97-6) is a halogenated biphenylacetic acid derivative with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is primarily utilized as a building block in medicinal chemistry and organic synthesis. The compound features a biphenyl core substituted with a 3-chloro-5-fluorophenyl group, a pattern that distinguishes it from simpler phenylacetic acids and imparts specific electronic and lipophilic characteristics [1].

Medicinal chemistry building block for SAR exploration
Biphenyl core with unique 3-chloro-5-fluorophenyl pattern
Provides distinct electronic and lipophilic properties

4-(3-Chloro-5-fluorophenyl)phenylacetic acid Substitution Risks


Substituting 4-(3-Chloro-5-fluorophenyl)phenylacetic acid with a non-halogenated analog like felbinac (biphenyl-4-ylacetic acid) or a mono-halogenated version is not scientifically equivalent. The specific combination of a chloro and fluoro substituent on the biphenyl system creates a unique steric and electronic environment that directly impacts target binding, metabolic stability, and physicochemical properties like lipophilicity (cLogP ~3.77) . These properties are critical for structure-activity relationship (SAR) studies, and deviation can lead to significant loss of potency or altered pharmacokinetic profiles, rendering research data non-comparable [1].

Non-halogenated analog (felbinac)
Altered lipophilicity and binding interactions may shift SAR outcomes.
Mono-halogenated analog
Lacks the dual chloro-fluoro pattern, potentially affecting metabolic stability and receptor engagement.
Simpler phenylacetic acid fragment
Omits the biphenyl core, reducing molecular rigidity and pre-organization for target binding.

4-(3-Chloro-5-fluorophenyl)phenylacetic acid: Quantitative Evidence


Lipophilicity Differentiation

The target compound exhibits a calculated LogP (XLogP3) of 3.77, a measure of its lipophilicity . In comparison, the non-halogenated analog felbinac (biphenyl-4-ylacetic acid) has a cLogP of approximately 3.04 [1], and the mono-fluorinated analog 4-(3-fluorophenyl)phenylacetic acid has a cLogP of 3.28 . The presence of both chlorine and fluorine atoms on the target compound increases lipophilicity by 0.73 units over felbinac, which is a statistically significant shift that directly impacts membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Difference
Cross-study comparable
cLogP 3.77
Δ +0.73 vs. felbinac
Supports higher lipophilicity selection
Distinct increase over non-halogenated analog
Medicinal Chemistry Physicochemical Property Lipophilicity

CRTH2/DP Antagonist SAR Potential

Optimization of phenylacetic acid derivatives for CRTH2 and DP receptor dual antagonism has established a clear SAR that halogen substitution patterns, particularly chlorine and fluorine, are critical for achieving low nanomolar potency [1]. For instance, the clinical candidate AMG 853, which contains a 5-chloro-2-fluorophenyl motif, achieves its potency and selectivity profile through specific halogen bonding and steric interactions [1]. By extension, the unique 3-chloro-5-fluorophenyl substitution pattern of the target compound provides a distinct SAR vector for exploring novel IP around this well-validated target class, differing from the substitution patterns of known clinical compounds.

SAR Substitution Pattern
Class-level inference
3-Cl-5-F (target) vs 5-Cl-2-F (AMG 853)
Provides distinct SAR vector
Potential for novel IP exploration
Inflammation Immunology GPCR Antagonist

Molecular Weight for PK Tuning

The target compound has a molecular weight of 264.68 g/mol, which is substantially higher than simpler halogenated phenylacetic acid building blocks like 3-chloro-5-fluorophenylacetic acid (MW 188.58 g/mol) [1]. This increased mass is due to the additional phenyl ring of the biphenyl system. In drug design, this translates to a larger, more rigid core which can offer advantages in pre-organizing the molecule for receptor binding, improving metabolic stability, and providing a distinct intellectual property landscape compared to smaller fragments [2].

Molecular Weight Shift
Cross-study comparable
264.68 g/mol
Δ +76.10 vs. simpler analog
Lead-like starting point for optimization
Larger, more rigid core than fragment
Medicinal Chemistry Pharmacokinetics Molecular Property

4-(3-Chloro-5-fluorophenyl)phenylacetic acid Applications


SAR Studies for CRTH2/DP2 Antagonists

Use this compound as a novel core scaffold to explore the SAR around the phenylacetic acid pharmacophore for prostaglandin D2 receptors. Its distinct 3-chloro-5-fluoro substitution pattern allows direct comparison with known antagonists like AMG 853 to investigate the impact of halogen position on potency and selectivity, as established in class-level SAR studies .

Hit-to-Lead Optimization

Incorporate this building block into lead series where modulating lipophilicity is a primary goal. The quantified cLogP of 3.77 is a key design parameter, and the compound's molecular weight (264.68 g/mol) is well-suited for lead-like starting points, offering a quantifiable advantage in tuning ADME properties compared to less lipophilic or lower molecular weight analogs.

Covalent Inhibitor Library Synthesis

The carboxylic acid group provides a convenient synthetic handle for creating amide or ester derivatives, enabling the construction of focused libraries for target classes like kinases or proteases. The halogenated biphenyl core confers increased lipophilicity and potential for unique halogen-bonding interactions, which is critical for achieving inhibitor selectivity [1].

Application
Selection Property
Validation Focus
CRTH2/DP2 antagonist SAR studies
Unique 3-chloro-5-fluoro substitution pattern
Potency and selectivity differentiation from known antagonists
Hit-to-lead optimization
Elevated lipophilicity vs. non-halogenated analogs
ADME property optimization
Covalent inhibitor library synthesis
Halogenated biphenyl carboxylic acid scaffold
Halogen-bonding interactions for inhibitor selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.